molecular formula C18H16Cl2N4O2S B3672715 1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3672715
M. Wt: 423.3 g/mol
InChI Key: WCAFJXSZRPBTAH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl, dimethylphenoxy, and thiadiazolyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-10-4-3-5-11(2)16(10)26-9-15-23-24-18(27-15)22-17(25)21-12-6-7-13(19)14(20)8-12/h3-8H,9H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFJXSZRPBTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Attachment of Dimethylphenoxy Group: The dimethylphenoxy group is introduced via nucleophilic substitution reactions.

    Coupling with Dichlorophenyl Urea: The final step involves coupling the dichlorophenyl urea with the thiadiazole intermediate under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

    1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: Investigated for its pharmacological activities.

Uniqueness

1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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